Lanthanum(3+) stearate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The chemical formula for lanthanum(3+) stearate is La(C18H35O2)3 . This compound is classified as a metallic soap, which is a metal derivative of a fatty acid. It appears as a white powder that is insoluble in water but soluble in organic solvents like benzene .

准备方法

Synthetic Routes and Reaction Conditions: Lanthanum(3+) stearate can be synthesized through a reaction between lanthanum chloride and sodium stearate in an aqueous medium. The reaction typically involves dissolving lanthanum chloride in water and then adding a solution of sodium stearate. The resulting precipitate of this compound is filtered, washed, and dried .

Industrial Production Methods: In industrial settings, this compound is produced by reacting lanthanum oxide with stearic acid under controlled conditions. The reaction is carried out at elevated temperatures to ensure complete conversion of the reactants into the desired product. The product is then purified through recrystallization or other suitable methods to obtain high-purity this compound .

化学反应分析

Thermal Stability and Decomposition

Thermogravimetric analysis (TGA) reveals that lanthanum(3+) stearate exhibits good thermal stability, with significant mass loss occurring between 250 °C and 500 °C due to the decomposition of the alkyl chains in the compound. The mass loss percentages are approximately:

-

30–120 °C : 1.73% (loss of residual water)

-

250–500 °C : 48.76% (decomposition of alkyl chains)

-

650–740 °C : 4.69% (slow degradation)

This thermal behavior indicates that this compound can be utilized in high-temperature applications without significant degradation at lower temperatures .

Interaction with Water

This compound reacts with water under certain conditions, leading to the formation of lanthanum hydroxide and stearic acid:

La C18H35O2)3+3H2O→La OH 3+3C18H36O2

This reaction highlights the potential for hydrolysis in environments where moisture is present, affecting its stability and usability .

Interaction with Acids

This compound can also interact with acids, where it may dissolve to form lanthanum ions:

La C18H35O2)3+6HCl→2LaCl3+6C18H36O2

This reaction indicates that in acidic environments, this compound can release its constituent ions, which may be relevant for applications involving acidic conditions .

Infrared Spectroscopy (IR)

Infrared spectroscopy is employed to characterize the functional groups present in this compound. Key absorption peaks observed include:

-

Hydroxyl group : 3456cm−1

-

Carbonyl group : 1702cm−1

-

Carboxylate ions : 1528cm−1 and 1408cm−1

These peaks indicate successful formation of the compound and confirm interactions between lanthanum ions and carboxylate groups from stearic acid .

X-ray Diffraction (XRD)

X-ray diffraction patterns reveal distinct peaks corresponding to the crystalline structure of this compound, indicating changes from its precursor materials (stearic acid). Characteristic diffraction angles are observed at various 2θ values, confirming the formation of a new crystalline phase .

科学研究应用

Lanthanum(3+) stearate has a wide range of applications in scientific research, including:

Biology: this compound is used in studies related to the stabilization of biological membranes and as a component in various biochemical assays.

Industry: this compound is used in the production of lubricating oils, particularly for wire ropes in mining hoists.

作用机制

The mechanism of action of lanthanum(3+) stearate involves its ability to interact with various molecular targets and pathways. In the context of its use as a stabilizer for PVC, this compound acts by inhibiting the degradation of the polymer chains, thereby enhancing the thermal stability of the material . In biological systems, it can interact with cell membranes, stabilizing their structure and function .

相似化合物的比较

Lanthanum(3+) stearate can be compared with other metallic soaps and lanthanide compounds:

Similar Compounds: Calcium stearate, zinc stearate, and other lanthanide stearates (e.g., cerium stearate, neodymium stearate).

Uniqueness: this compound is unique due to its specific interactions with PVC and its ability to enhance the mechanical properties of natural rubber.

生物活性

Lanthanum(3+) stearate, a metal-organic compound formed from lanthanum and stearic acid, is gaining attention for its potential biological activities. This article reviews its properties, applications, and biological implications based on diverse research findings.

This compound has the chemical formula La C18H35O2)3 and is categorized as a metallic soap. It appears as a white powder and is soluble in organic solvents like benzene. Its structure consists of lanthanum ions coordinated with stearate anions, which may influence its interaction with biological systems.

Applications

This compound is primarily utilized in industrial applications, particularly as a nucleating agent in plastics and as a heat stabilizer for PVC. However, its biological activity is of particular interest in the fields of medicine and biochemistry.

1. Osteogenic Differentiation

Recent studies have explored the effects of lanthanum compounds on bone cells. For instance, research indicates that lanthanum ions can influence the osteogenic differentiation of bone marrow stromal cells (BMSCs). The presence of lanthanum in various concentrations has been shown to either promote or inhibit osteoblast differentiation depending on the concentration used:

- Low Concentrations : Enhance osteogenic differentiation.

- High Concentrations : Inhibit differentiation and mineralization processes.

In one study, La(NO₃)₃ solutions were used to form La-PO₄ precipitates in cell culture media, which inhibited BMSC viability at concentrations of 10 μM and 100 μM . This suggests that the biological activity of lanthanum compounds may be concentration-dependent.

2. Cell Viability and Toxicity

The impact of lanthanum on cell viability has been documented extensively. In various experiments, it was found that:

- At concentrations of 1 μM La(NO₃)₃, there was a significant inhibition of osteoblast differentiation.

- Conversely, lower concentrations did not adversely affect cell viability or differentiation capabilities .

These findings indicate that while lanthanum can have beneficial effects on bone cell function at low doses, higher doses may lead to cytotoxic effects.

Case Study 1: Osteoblast Differentiation

In an experiment involving BMSCs exposed to different concentrations of La(NO₃)₃, researchers noted that:

- 1 μM concentration : Inhibition of osteoblast-related gene expression.

- 0.001 and 0.1 μM concentrations : No significant effect on mineralized nodule formation .

This highlights the delicate balance required when using lanthanum compounds therapeutically.

Case Study 2: Comparative Analysis with Other Lanthanides

A comparative study involving lanthanum and other rare earth elements demonstrated that lanthanum's effects on bone metabolism could differ significantly from those of other elements like cerium or neodymium. This emphasizes the unique biological role that lanthanum may play among rare earth elements .

Summary of Findings

| Parameter | Effect | Concentration |

|---|---|---|

| Osteoblast Differentiation | Enhanced | Low (0.001 - 1 μM) |

| Osteoblast Differentiation | Inhibited | High (10 - 100 μM) |

| Cell Viability | No effect | Low (≤0.1 μM) |

| Cell Viability | Inhibited | High (≥10 μM) |

属性

IUPAC Name |

lanthanum(3+);octadecanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C18H36O2.La/c3*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h3*2-17H2,1H3,(H,19,20);/q;;;+3/p-3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWXOJQGSZWUIEJ-UHFFFAOYSA-K |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

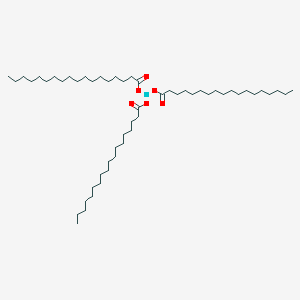

CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].[La+3] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C54H105LaO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

989.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14741-67-4 |

Source

|

| Record name | Lanthanum(3+) stearate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.263 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。